molecular formula C12H7F3N4O4S B11658415 5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone

5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone

Cat. No.: B11658415
M. Wt: 360.27 g/mol
InChI Key: OLIZPAAEZJMPDF-OMCISZLKSA-N
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Description

5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone is a complex organic compound with the molecular formula C12H7F3N4O4S and a molecular weight of 360.273 g/mol . This compound is known for its unique chemical structure, which includes both nitro and trifluoromethyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone typically involves the reaction of 5-nitro-2-thiophenecarbaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone involves its interaction with various molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrothiophene-2-carboxaldehyde: Similar in structure but lacks the trifluoromethyl group.

    2-Nitro-4-(trifluoromethyl)phenylhydrazine: Contains the trifluoromethyl group but lacks the thiophene ring.

Uniqueness

5-Nitro-2-thiophenecarbaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C12H7F3N4O4S

Molecular Weight

360.27 g/mol

IUPAC Name

2-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C12H7F3N4O4S/c13-12(14,15)7-1-3-9(10(5-7)18(20)21)17-16-6-8-2-4-11(24-8)19(22)23/h1-6,17H/b16-6+

InChI Key

OLIZPAAEZJMPDF-OMCISZLKSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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